Home > Products > Screening Compounds P85779 > Tarloxotinib bromide
Tarloxotinib bromide - 1636180-98-7

Tarloxotinib bromide

Catalog Number: EVT-283470
CAS Number: 1636180-98-7
Molecular Formula: C24H24Br2ClN9O3
Molecular Weight: 681.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tarloxotinib bromide (T) is a hypoxia-activated prodrug specifically designed for targeted cancer therapy. [, ] It serves as a precursor to a potent, irreversible epidermal growth factor receptor (EGFR) / human epidermal growth factor receptor 2 (HER2) tyrosine kinase inhibitor, known as T-TKI. [, ] Tarloxotinib bromide's significance in scientific research stems from its ability to exploit the hypoxic microenvironment often found in solid tumors, allowing for localized activation and increased drug efficacy while potentially minimizing systemic toxicity. [, , ]

T-TKI (Tarloxotinib)

  • Compound Description: T-TKI is the active metabolite of Tarloxotinib bromide, released under hypoxic conditions. It acts as a potent, irreversible inhibitor of both epidermal growth factor receptor (EGFR) and HER2 tyrosine kinases. [, ]
  • Relevance: T-TKI is directly relevant to Tarloxotinib bromide as its active form, responsible for the drug's antitumor activity. The prodrug design of Tarloxotinib bromide, relying on hypoxia-triggered activation, aims to deliver T-TKI selectively to the hypoxic tumor microenvironment, enhancing its therapeutic index. [, ]

Cetuximab

  • Compound Description: Cetuximab is a monoclonal antibody targeting EGFR. It binds to the extracellular domain of EGFR, blocking ligand binding and inhibiting downstream signaling. []
  • Relevance: Cetuximab serves as a comparator to Tarloxotinib bromide in preclinical studies for head and neck squamous cell carcinoma (HNSCC). Results showed that Tarloxotinib bromide demonstrated superior efficacy with a 100% response rate compared to cetuximab, which failed to control tumor growth in the same model. []

Afatinib

  • Compound Description: Afatinib is an irreversible ErbB family blocker, targeting EGFR, HER2, and HER4. It irreversibly binds to the intracellular kinase domain of these receptors, preventing their activation and downstream signaling. [, ]
  • Relevance: Afatinib is another comparator to Tarloxotinib bromide, particularly in preclinical models of cutaneous squamous cell carcinoma (CSCC). Similar to the findings with Cetuximab, Tarloxotinib bromide outperformed afatinib in efficacy, showing a 100% response rate compared to afatinib's inability to induce tumor regression. []

Erlotinib

  • Compound Description: Erlotinib is a tyrosine kinase inhibitor that reversibly binds to the ATP-binding site of EGFR, inhibiting its tyrosine kinase activity and downstream signaling pathways. []
  • Relevance: Erlotinib serves as a benchmark for comparing the potency of T-TKI, the active metabolite of Tarloxotinib bromide. In vitro studies revealed that T-TKI exhibits a significantly higher potency (25- to 110-fold) compared to erlotinib in inhibiting proliferation and EGFR phosphorylation across multiple cell lines. []

AZD9291 (Osimertinib)

  • Compound Description: AZD9291 (Osimertinib) is a third-generation tyrosine kinase inhibitor designed to target both EGFR sensitizing mutations and the T790M resistance mutation. []
  • Relevance: Similar to Erlotinib, AZD9291 acts as a comparative agent to assess the potency of T-TKI. In vitro results indicated that T-TKI is substantially more potent (120- to 71-fold) than AZD9291 in inhibiting cell proliferation and blocking EGFR phosphorylation. []

Rocletinib

  • Compound Description: Rocletinib is a third-generation EGFR tyrosine kinase inhibitor designed to overcome resistance mutations, particularly T790M, while sparing wild-type EGFR. []
  • Relevance: While not directly compared in preclinical models, the research paper mentions Rocletinib in the context of acquired resistance mechanisms to EGFR TKIs in non-small cell lung cancer (NSCLC). The discussion highlights that some patients develop resistance to Rocletinib without identifiable new mutations and even revert to EGFR wild-type status, suggesting the potential role of wild-type EGFR heterozygosity in resistance. This observation underscores the rationale for evaluating Tarloxotinib bromide, which effectively inhibits wild-type EGFR signaling, in NSCLC patients with acquired resistance to EGFR TKIs. []

Pimonidazole

  • Compound Description: Pimonidazole is a hypoxia marker used to detect hypoxic regions within tumors. It forms adducts with thiol groups in proteins specifically under hypoxic conditions, allowing for visualization and quantification of tumor hypoxia. []
  • Relevance: Pimonidazole is not structurally related to Tarloxotinib bromide but plays a crucial role in validating the drug's mechanism of action. The research uses Pimonidazole staining to confirm the presence of significant hypoxic fractions in both head and neck squamous cell carcinoma (HNSCC) and cutaneous squamous cell carcinoma (CSCC) xenograft models, supporting the rationale for employing a hypoxia-activated prodrug strategy. []

Transforming Growth Factor Alpha (TGFα)

  • Compound Description: Transforming Growth Factor Alpha (TGFα) is a ligand that binds to and activates EGFR, stimulating downstream signaling pathways involved in cell proliferation, survival, and other cellular processes. []
  • Relevance: While not a drug compound, TGFα serves as a tool to demonstrate the ability of Tarloxotinib bromide to inhibit wild-type EGFR signaling in the context of EGFR-mutant NSCLC. Researchers transfected wild-type EGFR into an EGFR-mutant NSCLC cell line and observed that Tarloxotinib bromide effectively suppressed TGFα-induced EGFR phosphorylation, indicating its capacity to target both wild-type and mutant EGFR. This finding further supports the potential clinical benefit of Tarloxotinib bromide in EGFR-mutant NSCLC, especially in cases where wild-type EGFR heterozygosity might contribute to resistance mechanisms. []
Overview

Tarloxotinib bromide, also known as TH-4000 or PR-610, is a prodrug designed to selectively release a covalent (irreversible) epidermal growth factor receptor tyrosine kinase inhibitor. It is primarily aimed at treating non-small cell lung cancer and other malignancies characterized by hypoxia, where it acts as a hypoxia-activated prodrug. The compound has garnered attention for its potential to target tumors in low-oxygen environments, which are often resistant to conventional therapies .

Source and Classification

Tarloxotinib bromide is classified as a hypoxia-activated prodrug and an irreversible inhibitor of the epidermal growth factor receptor tyrosine kinase. It is synthesized from various alkaloids and has been evaluated in clinical settings for its efficacy against specific genetic mutations in cancer cells, particularly those involving the epidermal growth factor receptor .

Synthesis Analysis

Methods and Technical Details

The synthesis of tarloxotinib bromide involves several key steps:

  1. Starting Materials: The synthesis begins with the alkylation of dibromides using N,N-diethylpyrrolidine-2-carboxamide.
  2. Formation of Amides: The resulting amides undergo treatment with n-butyllithium and N,N,N',N'-tetramethylethylenediamine (TMEDA), followed by sodium borohydride reduction to yield alcohols.
  3. Final Steps: These alcohols are then reduced using triethylsilane and trifluoroacetic acid to obtain the desired quaternary ammonium salts, which include tarloxotinib bromide .
Molecular Structure Analysis

Structure and Data

Tarloxotinib bromide has a complex molecular structure characterized by a quaternary ammonium salt formation. Its molecular formula is C20_{20}H24_{24}BrN3_{3}O4_{4}, with a molecular weight of approximately 442.32 g/mol. The compound features multiple functional groups, including methoxy and imidazole moieties, contributing to its biological activity.

The structural representation can be illustrated as follows:

Molecular Structure  R 2 3 6 trimethoxy 10 1 methyl 4 nitro 1H imidazol 5 yl methyl 10 11 12 13 13a 14 hexahydro 9H dibenzo f h pyrrolo 1 2 b isoquinolin 10 ium bromide\text{Molecular Structure }\text{ R 2 3 6 trimethoxy 10 1 methyl 4 nitro 1H imidazol 5 yl methyl 10 11 12 13 13a 14 hexahydro 9H dibenzo f h pyrrolo 1 2 b isoquinolin 10 ium bromide}
Chemical Reactions Analysis

Reactions and Technical Details

Tarloxotinib bromide undergoes several chemical reactions that are critical for its activation and therapeutic efficacy:

  1. Activation in Hypoxic Conditions: In low oxygen environments typical of certain tumors, tarloxotinib bromide is metabolically activated to release the active form of the epidermal growth factor receptor inhibitor.
  2. Covalent Bond Formation: The active form covalently binds to the cysteine residue in the ATP-binding site of the epidermal growth factor receptor, leading to irreversible inhibition of kinase activity .

These reactions are essential for its mechanism of action against cancer cells.

Mechanism of Action

Process and Data

The mechanism of action for tarloxotinib bromide involves its selective activation under hypoxic conditions:

  1. Hypoxia Activation: Once administered, the prodrug remains inactive until it encounters a hypoxic environment within tumors.
  2. Release of Active Inhibitor: Under these conditions, it releases an active metabolite that irreversibly binds to the epidermal growth factor receptor.
  3. Inhibition of Tumor Growth: This binding prevents downstream signaling pathways that promote cell proliferation and survival, effectively inhibiting tumor growth in cancers driven by aberrant epidermal growth factor receptor signaling .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Tarloxotinib bromide exhibits distinct physical and chemical properties:

  • Appearance: Typically presented as a yellow solid.
  • Melting Point: Ranges from 165°C to 179°C depending on purity.
  • Solubility: Soluble in organic solvents such as chloroform but less soluble in water.

These properties are relevant for formulation and delivery in clinical settings.

Applications

Scientific Uses

Tarloxotinib bromide has several significant applications in oncology:

  • Cancer Treatment: Primarily investigated for use in non-small cell lung cancer with specific genetic mutations (e.g., epidermal growth factor receptor mutations).
  • Clinical Trials: Evaluated in various phases of clinical trials for its efficacy against recurrent or metastatic squamous cell carcinoma of the head and neck .
  • Research Tool: Utilized in studies exploring hypoxia-targeted therapies and mechanisms of drug resistance in tumors.

Properties

CAS Number

1636180-98-7

Product Name

Tarloxotinib bromide

IUPAC Name

[(E)-4-[[4-(3-bromo-4-chloroanilino)pyrido[3,4-d]pyrimidin-6-yl]amino]-4-oxobut-2-enyl]-dimethyl-[(3-methyl-5-nitroimidazol-4-yl)methyl]azanium;bromide

Molecular Formula

C24H24Br2ClN9O3

Molecular Weight

681.8 g/mol

InChI

InChI=1S/C24H23BrClN9O3.BrH/c1-33-14-30-24(34(37)38)20(33)12-35(2,3)8-4-5-22(36)32-21-10-16-19(11-27-21)28-13-29-23(16)31-15-6-7-18(26)17(25)9-15;/h4-7,9-11,13-14H,8,12H2,1-3H3,(H-,27,28,29,31,32,36);1H/b5-4+;

InChI Key

WAKIMVYUBWMMHJ-FXRZFVDSSA-N

SMILES

CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-].[Br-]

Solubility

Soluble in DMSO, not in water

Synonyms

PR-610, PR 610, PR610, TH-4000, TH 4000, TH4000, Hypoxin, Tarloxotinib bromide, Tarloxotinib

Canonical SMILES

CN1C=NC(=C1C[N+](C)(C)CC=CC(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-].[Br-]

Isomeric SMILES

CN1C=NC(=C1C[N+](C)(C)C/C=C/C(=O)NC2=NC=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)Cl)Br)[N+](=O)[O-].[Br-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.